![molecular formula C14H13N3O B2421401 (E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide CAS No. 1223877-69-7](/img/structure/B2421401.png)
(E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide
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Overview
Description
The compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) and an amine group (N-H). The “cyanomethyl” and “cyanophenyl” parts of the name suggest the presence of a cyanide group (-CN) and a phenyl group (a ring of 6 carbon atoms), respectively .
Molecular Structure Analysis
Based on its name, this compound likely has a complex structure with multiple functional groups. It would be expected to have the planar structure typical of amides, due to the resonance between the carbonyl and amine groups. The presence of the cyanide and phenyl groups would add to this complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure. Without specific information on this compound, it’s hard to predict its properties .Scientific Research Applications
- Applications : TCPPE serves as a sensitive bi-functional mechanical force reporter, finding use in rewritable and optical-recording applications .
Mechano-Chromic and Mechano-Enhanced Electrogenerated Chemiluminescence (ECL)
Reversible Inhibitors of Lysine-Specific Demethylase (LSD1)
Mechanism of Action
properties
IUPAC Name |
(E)-N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-2-17(10-9-15)14(18)8-7-12-3-5-13(11-16)6-4-12/h3-8H,2,10H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMMQMHEMLJXLZ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C=CC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-3-(4-cyanophenyl)-N-ethylprop-2-enamide |
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